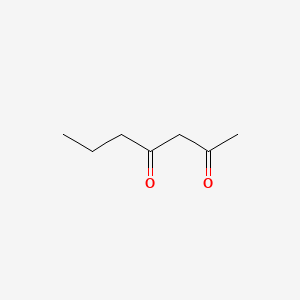

Heptane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(9)5-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPNRWUGFSPGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223340 | |

| Record name | Heptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7307-02-0 | |

| Record name | 2,4-Heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7307-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0GSN19XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of Heptane-2,4-dione

An In-depth Technical Guide to the Synthesis and Characterization of Heptane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as butyrylacetone, is a β-diketone of significant interest in organic synthesis and coordination chemistry. Its ability to form stable metal chelates makes it a valuable precursor and ligand in various chemical applications. This document provides a comprehensive overview of the synthesis of this compound via Claisen condensation, along with detailed protocols for its characterization using modern analytical techniques.

Synthesis of this compound

The most common and classical method for synthesizing β-diketones such as this compound is the Claisen condensation.[1] This reaction involves the base-catalyzed condensation between a ketone and an ester to form a new carbon-carbon bond.[2][3] For the synthesis of this compound, this can be achieved by the reaction of ethyl butyrate with acetone.

Reaction Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base.[3] The reaction proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[2] Subsequent elimination of the alkoxy group from the ester yields the β-diketone.[2] A strong base, such as sodium ethoxide or sodium amide, is required to deprotonate the α-carbon of the ketone, initiating the reaction.[4] The driving force for the reaction is the formation of a highly resonance-stabilized enolate of the final β-diketone product.[3]

Caption: Claisen condensation mechanism for this compound synthesis.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from ethyl butyrate and acetone using sodium ethoxide as the base.

Materials:

-

Ethyl butyrate

-

Acetone (anhydrous)

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl), 2M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

-

Addition of Reactants: A mixture of ethyl butyrate and anhydrous acetone is added dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, or until the reaction is deemed complete by thin-layer chromatography (TLC).

-

Quenching and Neutralization: Cool the reaction mixture in an ice bath and slowly add 2M HCl with vigorous stirring until the solution is acidic (pH ~5-6). This step protonates the enolate to form the desired β-diketone.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. This involves determining its physical properties and analyzing its spectroscopic data.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [5][6][7] |

| Molecular Weight | 128.17 g/mol | [5][8] |

| CAS Number | 7307-02-0 | [6][8] |

| Boiling Point | 174 °C at 760 mmHg (estimate) | [5][9] |

| Density | ~0.926 - 0.981 g/cm³ (estimate) | [5][9] |

| Refractive Index (n_D) | ~1.413 - 1.450 (estimate) | [5][9] |

| pKa | keto: 8.43; enol: 9.15 (at 25°C) | [5][9] |

| Flash Point | 63.4 °C | [5] |

Spectroscopic and Chromatographic Data

Spectroscopic analysis is crucial for structural elucidation. This compound exists as a mixture of keto and enol tautomers, which is reflected in its spectra.

Table of Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Keto form: Signals for CH₃ (acetyl), CH₂ (methylene adjacent to carbonyl), CH₂ (ethyl), and CH₃ (ethyl). Enol form: A broad signal for the enolic OH, a signal for the vinylic proton, and distinct signals for the alkyl groups. The integration of keto and enol peaks allows for the determination of the tautomeric ratio. |

| ¹³C NMR | Keto form: Two distinct carbonyl signals (~200-210 ppm), a methylene carbon signal (~50-60 ppm), and signals for the remaining alkyl carbons. Enol form: Carbonyl signal, vinylic carbons (~100 and ~190 ppm), and alkyl carbon signals. The presence of both sets of peaks confirms the tautomeric equilibrium.[8] |

| IR Spectroscopy | A broad band around 3400-2500 cm⁻¹ (O-H stretch of the enol form). Strong C=O stretching bands around 1700-1730 cm⁻¹ for the keto form. A strong, conjugated C=O stretch around 1600 cm⁻¹ for the enol form, often overlapping with the C=C stretching vibration. C-H stretching vibrations are expected around 2850-2950 cm⁻¹.[8] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 128.[10] Common fragmentation patterns include the loss of alkyl and acyl groups, leading to characteristic fragment ions. The NIST WebBook provides reference mass spectra for this compound.[6][10] |

| Gas Chromatography | Kovats Retention Index (non-polar column) is reported to be around 977-991.[8][11][12] This can be used for identification and purity assessment by comparing with a standard. |

Experimental Protocols: Characterization

General Procedures:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using either a neat liquid film between salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Mass Spectrometry (MS): Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. Electron Ionization (EI) is a common method for generating the mass spectrum.

-

Gas Chromatography (GC): Dissolve a sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5) and a Flame Ionization Detector (FID) or a mass spectrometer.

Caption: Workflow for the purification and characterization of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[8] It is also known to cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. This compound|lookchem [lookchem.com]

- 6. 2,4-Heptanedione [webbook.nist.gov]

- 7. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 8. 2,4-Heptanedione | C7H12O2 | CID 23732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 7307-02-0 [amp.chemicalbook.com]

- 10. 2,4-Heptanedione [webbook.nist.gov]

- 11. 2,4-Heptanedione [webbook.nist.gov]

- 12. 2,4-Heptanedione [webbook.nist.gov]

Physical and chemical properties of 2,4-Heptanedione

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Heptanedione (also known as butanoylacetone or butyrylacetone) is a beta-diketone that serves as a valuable intermediate and building block in organic synthesis.[1][2] Its unique structural feature, the 1,3-dicarbonyl moiety, governs its chemical reactivity, most notably its existence as a dynamic equilibrium of keto and enol tautomers.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Heptanedione, detailed experimental protocols for its characterization, and a visualization of its fundamental tautomeric relationship.

Physical and Chemical Properties

2,4-Heptanedione is a flammable, colorless to pale yellow liquid that is soluble in water and many organic solvents.[5] It is classified as a skin and eye irritant and may cause respiratory irritation.[6]

Identification and Structure

| Identifier | Value |

| IUPAC Name | heptane-2,4-dione[6] |

| Synonyms | Butanoylacetone, Butyrylacetone[1][2] |

| CAS Number | 7307-02-0[2][6] |

| Molecular Formula | C₇H₁₂O₂[1][2][6] |

| Molecular Weight | 128.17 g/mol [1][6][7] |

| InChI Key | ILPNRWUGFSPGAA-UHFFFAOYSA-N[2][6] |

| SMILES | CCCC(=O)CC(=O)C[7] |

Tabulated Physical Properties

The following tables summarize the key physical and thermodynamic properties of 2,4-Heptanedione.

Table 1: Physical Constants

| Property | Value | Unit | Source |

| Boiling Point | 172 - 174 | °C | |

| Density | 0.981 | g/cm³ at 25°C | |

| Refractive Index | 1.4500 (estimate) | [8] | |

| LogP (Octanol/Water) | 1.335 | [1] | |

| Log of Water Solubility | -1.31 | mol/L | [1] |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source |

| Enthalpy of Vaporization (ΔvapH°) | 44.67 | kJ/mol | [1] |

| Enthalpy of Fusion (ΔfusH°) | 17.08 | kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -249.78 | kJ/mol | [1] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -412.97 | kJ/mol | [1] |

| Critical Pressure (Pc) | 3213.68 | kPa | [1] |

Chemical Reactivity and Characteristics

Keto-Enol Tautomerism

A defining characteristic of 2,4-Heptanedione and other β-dicarbonyl compounds is keto-enol tautomerism.[4] The molecule exists as an equilibrium mixture of the keto form (this compound) and a more stable enol form ((Z)-4-hydroxyhept-3-en-2-one). The enol tautomer is significantly stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[9] This equilibrium is solvent-dependent; non-polar solvents tend to favor the enol form, where the intramolecular hydrogen bond is most effective, while polar, protic solvents can disrupt this bond, shifting the equilibrium slightly toward the keto form.

Caption: Keto-enol equilibrium of 2,4-Heptanedione.

Reactivity

The presence of acidic α-hydrogens between the two carbonyl groups makes 2,4-Heptanedione a versatile nucleophile. It can be readily deprotonated by a base to form a resonance-stabilized enolate ion. This enolate is a key intermediate in various carbon-carbon bond-forming reactions, such as alkylations and acylations.

-

Reactions with Bases: Forms a stable enolate ion, which can act as a nucleophile.

-

Reactions with Acids: Acid catalysis facilitates the interconversion of the keto and enol tautomers.[4]

-

Synthesis: It is used as a reactant in condensation reactions and for the synthesis of heterocyclic compounds and γ-aryl-β-diketones.[10]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for studying the keto-enol tautomerism of 2,4-Heptanedione, as the distinct chemical environments of the keto and enol forms give rise to separate sets of signals.

Methodology:

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of 2,4-Heptanedione in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Experiment: Standard ¹H (proton) and ¹³C (carbon) 1D experiments. 2D experiments like COSY and HSQC can be used for unambiguous signal assignment.

-

Parameters:

-

Temperature: 298 K (room temperature).

-

¹H Scans: 8-16 scans.

-

¹³C Scans: 1024 or more scans, depending on concentration.

-

Relaxation Delay (D1): 1-2 seconds for ¹H, 2-5 seconds for ¹³C.

-

-

-

Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations. The equilibrium constant (Keq = [Enol]/[Keto]) can be calculated directly from the integral ratios of corresponding peaks (e.g., the methyl signals).[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of 2,4-Heptanedione and to analyze its components if it is part of a larger mixture. The NIST Chemistry WebBook provides mass spectrum data for this compound.[12]

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2,4-Heptanedione (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or acetone.[13][14]

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, typically set to 250°C.

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.

-

Detector: Mass Spectrometer.

-

-

Data Acquisition: As the sample travels through the column, components are separated based on their boiling points and interactions with the stationary phase.[13] The eluting compounds are then ionized (typically by electron ionization) and detected by the mass spectrometer, providing a mass spectrum for identification.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a 2,4-Heptanedione sample, from initial purity assessment to detailed structural characterization.

Caption: Workflow for the analysis of 2,4-Heptanedione.

References

- 1. 2,4-Heptanedione (CAS 7307-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,4-Heptanedione [webbook.nist.gov]

- 3. Keto-Enol Tautomerism [thecatalyst.org]

- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2,4-Heptanedione | C7H12O2 | CID 23732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | 7307-02-0 [amp.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 12. 2,4-Heptanedione [webbook.nist.gov]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Tautomerism in Heptane-2,4-dione and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between the keto and enol forms of heptane-2,4-dione and its derivatives. Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the chemical reactivity, physical properties, and biological activity of molecules. In the context of drug development, understanding and controlling tautomeric equilibria is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This compound, a linear β-dicarbonyl compound, serves as a valuable model system for studying keto-enol tautomerism. The presence of a methylene group flanked by two carbonyl groups facilitates the migration of a proton to one of the carbonyl oxygens, resulting in the formation of a more stable, conjugated enol form. This equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the nature of substituents on the dicarbonyl backbone.

The Keto-Enol Equilibrium in this compound

This compound exists as a mixture of its diketo form and two rapidly interconverting enol tautomers. The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This stabilization, along with the conjugation of the double bond with the remaining carbonyl group, generally favors the enol tautomer in the equilibrium.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors:

-

Solvent Effects: The polarity of the solvent plays a critical role. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is not disrupted by solvent interactions. In contrast, polar protic solvents can form intermolecular hydrogen bonds with both the keto and enol forms, which can disrupt the intramolecular hydrogen bond of the enol, thereby shifting the equilibrium towards the keto form. Polar aprotic solvents can also influence the equilibrium through dipole-dipole interactions.[1]

-

Temperature: The effect of temperature on the equilibrium is dictated by the enthalpy change (ΔH) of the tautomerization. Generally, the enolization of β-dicarbonyl compounds is an exothermic process, meaning that an increase in temperature will favor the keto form.

-

Substituent Effects: The electronic and steric nature of substituents on the this compound backbone can significantly alter the tautomeric ratio.

-

Substituents at the C3 position: Electron-withdrawing groups at the C3 position increase the acidity of the methylene protons, which generally favors the enol form. Conversely, bulky alkyl groups at this position can sterically hinder the formation of the planar enol ring, shifting the equilibrium towards the keto form.[2]

-

Substituents on the alkyl chains (C1, C5, C6, C7): While less pronounced than C3 substitution, modifications to the terminal alkyl groups can have subtle electronic and steric effects on the equilibrium.

-

Quantitative Analysis of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantitatively described by the equilibrium constant, Keq:

Keq = [Enol] / [Keto]

The Gibbs free energy change (ΔG) for the tautomerization is related to the equilibrium constant by the equation:

ΔG = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

| Solvent | Dielectric Constant (ε) | % Enol (Acetylacetone) | Keq (Acetylacetone) | ΔG (kJ/mol) (Acetylacetone) |

| Cyclohexane | 2.02 | 97 | 32.3 | -8.5 |

| Carbon Tetrachloride | 2.24 | 93 | 13.3 | -6.4 |

| Benzene | 2.28 | 96 | 24.0 | -7.9 |

| Chloroform | 4.81 | 86 | 6.1 | -4.5 |

| Acetone | 20.7 | 74 | 2.8 | -2.5 |

| Acetonitrile | 37.5 | 61 | 1.6 | -1.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 | 1.6 | -1.2 |

| Water | 80.1 | 15 | 0.18 | +4.3 |

Data for acetylacetone is compiled from various sources and is intended for illustrative purposes.

Experimental Protocols for Studying Tautomerism

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

1H NMR Spectroscopy

Principle: 1H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution. The keto and enol forms have distinct proton signals that can be integrated to determine their relative concentrations. The tautomeric equilibrium is typically slow on the NMR timescale, allowing for the observation of separate signals for each form.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl3, DMSO-d6, C6D6). The use of a deuterated solvent is necessary for the NMR instrument's lock system.

-

Transfer an appropriate volume of the solution to a standard 5 mm NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Key signals to observe for this compound:

-

Keto form: A singlet for the methylene protons (CH2) typically between δ 3.5-4.0 ppm.

-

Enol form: A singlet for the vinylic proton (CH) typically between δ 5.0-6.0 ppm and a broad singlet for the enolic hydroxyl proton (OH) at a downfield chemical shift (often > δ 10 ppm).

-

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the area of the methylene proton signal of the keto form and the vinylic proton signal of the enol form.

-

Calculate the percentage of the enol form using the following equation: % Enol = [Integral(vinylic CH) / (Integral(vinylic CH) + (Integral(methylene CH2) / 2))] * 100 (Note: The integral of the methylene signal is divided by two because it represents two protons, while the vinylic proton signal represents one proton.)

-

Calculate the equilibrium constant (Keq) from the calculated percentages.

-

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium. The keto and enol forms have different electronic structures and therefore exhibit distinct absorption maxima (λmax). The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the λmax for the keto and enol forms. This may require deconvolution of overlapping peaks if they are not well-resolved.

-

-

Data Analysis:

-

Apply the Beer-Lambert law (A = εbc) to relate the absorbance (A) to the concentration (c) of each tautomer. The molar absorptivity (ε) for each tautomer at their respective λmax must be known or determined independently.

-

The ratio of the concentrations of the enol and keto forms can be determined from the absorbances at their λmax values, allowing for the calculation of Keq.

-

Tautomerism in Derivatives of this compound

The principles of tautomerism in this compound can be extended to its derivatives. The introduction of substituents can fine-tune the position of the keto-enol equilibrium, which is a key strategy in drug design to optimize the physicochemical and biological properties of a lead compound.

-

3-Alkylheptane-2,4-diones: The introduction of an alkyl group at the C3 position generally shifts the equilibrium towards the keto form due to steric hindrance, which destabilizes the planar enol form.[2]

-

3-Haloheptane-2,4-diones: Halogen substituents at the C3 position have both inductive and steric effects. The electron-withdrawing nature of halogens can increase the acidity of the C3 proton, favoring enolization. However, their steric bulk can have the opposite effect.

-

Derivatives with Modified Alkyl Chains: Altering the length or branching of the propyl and ethyl groups of this compound is expected to have a minor impact on the tautomeric equilibrium compared to substitutions closer to the dicarbonyl core.

Conclusion

The tautomerism of this compound and its derivatives is a dynamic process governed by a delicate interplay of structural and environmental factors. A thorough understanding of this equilibrium is paramount for professionals in drug development and chemical research, as it directly influences the properties and behavior of these compounds. The application of spectroscopic techniques, particularly 1H NMR, provides a robust method for the quantitative analysis of the tautomeric composition. By strategically modifying the molecular structure, it is possible to modulate the keto-enol ratio and thereby optimize the desired characteristics of these versatile molecules for various applications. Further research into the tautomerism of a wider range of this compound derivatives will undoubtedly contribute to the rational design of new chemical entities with tailored properties.

References

Heptane-2,4-dione (CAS: 7307-02-0): A Technical Guide for Chemical and Pharmaceutical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Heptane-2,4-dione, also known as butyrylacetone, is a beta-dicarbonyl compound that holds significant interest in synthetic chemistry and potential applications in drug discovery. Its structure, featuring a reactive methylene group flanked by two carbonyls, allows for a rich chemistry, including the formation of stable enolates and a variety of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, serving as a technical resource for professionals in the field.

Chemical and Physical Properties

This compound is a liquid at room temperature with a characteristic boiling point.[1][2] Its properties are largely defined by the presence of the 1,3-dione functional group, which also imparts a moderate polarity to the molecule. A summary of its key physical and chemical data is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 7307-02-0 | [1][3][4] |

| Molecular Formula | C₇H₁₂O₂ | [1][3][4] |

| Molecular Weight | 128.17 g/mol | [1][3][5] |

| Synonyms | 2,4-Heptanedione, Butanoylacetone, Butyrylacetone | [3][5][6] |

| Density | 0.926 g/cm³ | [1][2] |

| Boiling Point | 174 °C at 760 mmHg | [1][2] |

| Flash Point | 63.4 °C | [1] |

| Refractive Index | 1.413 | [1][2] |

| LogP | 1.33470 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 128.083729621 | [2] |

Structural Characteristics: Keto-Enol Tautomerism

A defining feature of this compound, like other β-dicarbonyl compounds, is its existence as a dynamic equilibrium of two tautomeric forms: a keto form and an enol form.[7][8] The equilibrium strongly favors the enol tautomer due to the formation of a stable, quasi-aromatic six-membered ring via an intramolecular hydrogen bond.[9] This stabilization, along with conjugation between the double bond and the remaining carbonyl group, makes the enol form the predominant species.[9] The presence of the enol form is critical to the molecule's reactivity, particularly in its role as a nucleophile in various condensation reactions.

Synthesis and Experimental Protocols

The most common and effective method for synthesizing β-diketones like this compound is the Claisen condensation.[10][11] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, typically a ketone, in the presence of a strong base.[10] For this compound, a mixed Claisen condensation between ethyl butyrate (the ester) and acetone (the ketone) is a viable synthetic route.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Keto-Enol Tautomerism [thecatalyst.org]

- 6. researchgate.net [researchgate.net]

- 7. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Claisen condensation - Wikipedia [en.wikipedia.org]

- 11. Claisen Condensation [organic-chemistry.org]

Keto-Enol Equilibrium of Heptane-2,4-dione in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of heptane-2,4-dione, a β-dicarbonyl compound of significant interest in chemical synthesis and drug development. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment, impacting the compound's reactivity, stability, and potential biological activity. This document details the underlying principles of this equilibrium, presents quantitative data for a closely related analogue, outlines experimental protocols for its determination, and provides visual representations of the key concepts and workflows.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where a molecule can exist in two readily interconvertible isomeric forms: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). For β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a substantial population of the enol tautomer at equilibrium.

The position of this equilibrium is dictated by several factors, with the solvent playing a crucial role. The polarity, hydrogen bonding capability, and other specific interactions of the solvent with the keto and enol tautomers can shift the equilibrium, thereby altering the chemical properties of the compound in solution.

Quantitative Analysis of the Keto-Enol Equilibrium

Table 1: Keto-Enol Equilibrium of Acetylacetone in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol | Equilibrium Constant (Keq = [Enol]/[Keto]) |

| Gas Phase | 1.0 | 92 | 11.5 |

| Cyclohexane | 2.0 | 96 | 24.0 |

| Carbon Tetrachloride | 2.2 | 93 | 13.3 |

| Benzene | 2.3 | 96 | 24.0 |

| Chloroform | 4.8 | 82 | 4.56 |

| Acetone | 20.7 | 74 | 2.85 |

| Acetonitrile | 37.5 | 58 | 1.38 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 | 1.63 |

| Methanol | 32.7 | 69 | 2.23 |

| Water | 80.1 | 15 | 0.18 |

Note: This data is for acetylacetone and serves as a representative example of the solvent effects on the keto-enol equilibrium of β-dicarbonyl compounds.

The trend observed in the table highlights that non-polar, aprotic solvents tend to favor the enol form. This is because the intramolecular hydrogen bond in the enol tautomer is most stable in the absence of competing interactions with the solvent. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often favoring the more polar keto tautomer.

Experimental Protocols for Determining Keto-Enol Equilibrium

The quantitative determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful and direct method for quantifying the keto and enol forms in solution, as the proton signals for each tautomer are distinct and can be integrated.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a known volume (e.g., 0.6 mL) of the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Ensure the solution is homogeneous.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum at a constant, known temperature.

-

Key signals to identify for this compound are:

-

Keto form: A singlet for the methylene protons (-CH₂-) between the two carbonyl groups (typically in the range of 3.5-4.0 ppm).

-

Enol form: A singlet for the vinylic proton (=CH-) (typically 5.5-6.0 ppm) and a broad singlet for the enolic hydroxyl proton (-OH) (often downfield, >10 ppm).

-

-

-

Data Analysis:

-

Integrate the area of the characteristic signals for the keto (I_keto) and enol (I_enol) forms.

-

The mole fraction of the enol form (% Enol) can be calculated using the following equation, accounting for the number of protons giving rise to each signal (2 for the keto methylene and 1 for the enol vinyl proton): % Enol = [ I_enol / (I_enol + (I_keto / 2)) ] * 100

-

The equilibrium constant (Keq) is then calculated as: Keq = % Enol / (100 - % Enol)

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to determine the tautomeric equilibrium, as the keto and enol forms exhibit different absorption maxima due to their distinct electronic structures. The conjugated system of the enol form typically absorbs at a longer wavelength than the non-conjugated keto form.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the absorption maximum (λ_max) for the enol form (typically around 270-320 nm). The keto form's absorption is generally weaker and at a shorter wavelength.

-

-

Data Analysis:

-

To accurately determine the concentrations of the keto and enol forms, the molar absorptivity (ε) of at least one of the pure tautomers is required. A common approach is to assume that in a non-polar solvent like hexane, the compound exists almost entirely in the enol form.

-

The molar absorptivity of the enol form (ε_enol) can be determined in the non-polar solvent using the Beer-Lambert law (A = εcl).

-

In other solvents, the concentration of the enol form can be calculated from its absorbance at λ_max(enol) using the determined ε_enol.

-

The concentration of the keto form is then found by subtracting the enol concentration from the total concentration of the solution.

-

The equilibrium constant (Keq) is calculated as the ratio of the enol to keto concentrations.

-

Visualizing the Keto-Enol Equilibrium and Experimental Workflow

Graphical representations can aid in understanding the factors influencing the keto-enol equilibrium and the steps involved in its experimental determination.

Crystal Structure of Metal-Heptane-2,4-dione Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-β-diketonate complexes are a class of coordination compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and as precursors for the synthesis of metal oxide nanoparticles. Heptane-2,4-dione, also known as dipropionylmethane, is a β-diketone ligand that forms stable chelate complexes with a wide range of metal ions. The coordination of the deprotonated this compound ligand to a metal center occurs through the two oxygen atoms, forming a six-membered ring. This guide provides an in-depth overview of the crystal structure, synthesis, and characterization of metal-heptane-2,4-dione complexes, drawing upon data from analogous metal-β-diketonate compounds due to the limited availability of specific crystallographic data for this compound complexes in the literature.

Structural Overview and Data Presentation

The coordination geometry of metal-heptane-2,4-dione complexes is dictated by the coordination number of the metal ion and the stoichiometry of the complex. Typically, for divalent and trivalent metal ions, complexes with the general formulas M(C₇H₁₁O₂)₂ and M(C₇H₁₁O₂)₃ are formed, respectively. These complexes often exhibit octahedral, square planar, or tetrahedral geometries.

The following tables summarize representative crystallographic data for analogous metal-β-diketonate complexes to provide an insight into the expected structural features of metal-heptane-2,4-dione complexes.

Table 1: Representative Crystallographic Data for Divalent Metal-β-Diketonate Complexes

| Metal Ion | Ligand | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Copper(II) | Acetylacetonate | Cu(C₅H₇O₂)₂ | Monoclinic | P2₁/n | 11.331 | 4.697 | 10.290 | 91.84 | [1] |

| Nickel(II) | Acetylacetonate | [Ni(C₅H₇O₂)₂(H₂O)₂] | Monoclinic | P2₁/c | - | - | - | - | [2] |

Table 2: Representative Crystallographic Data for Trivalent Metal-β-Diketonate Complexes

| Metal Ion | Ligand | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Iron(III) | Acetylacetonate | Fe(C₅H₇O₂)₃ | Monoclinic | P2₁/c | 13.56 | 16.02 | 11.89 | 107.5 | [3] |

Experimental Protocols

The synthesis of metal-heptane-2,4-dione complexes generally follows well-established procedures for metal-β-diketonates. These methods typically involve the reaction of a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

General Synthesis of Metal-Heptane-2,4-dione Complexes

This protocol is a generalized procedure and may require optimization for specific metal ions.

Materials:

-

Metal salt (e.g., chloride, nitrate, or acetate salt of the desired metal)

-

This compound

-

Base (e.g., sodium hydroxide, sodium acetate, or ammonia solution)

-

Solvent (e.g., water, methanol, ethanol, or a mixture)

Procedure:

-

Dissolve the metal salt in a suitable solvent.

-

In a separate flask, dissolve this compound in a compatible solvent.

-

Slowly add the this compound solution to the metal salt solution with constant stirring.

-

Add a base dropwise to the reaction mixture to deprotonate the this compound and promote complex formation. The optimal pH for complexation will vary depending on the metal ion.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete reaction.

-

The resulting metal-heptane-2,4-dione complex may precipitate out of the solution. If not, the complex can be isolated by solvent evaporation or by extraction into an organic solvent followed by evaporation.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Single Crystal Growth for X-ray Crystallography

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is crucial for determining the precise crystal structure.

Methods:

-

Slow Evaporation: A saturated solution of the purified complex in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

-

Solvent Diffusion: A solution of the complex is layered with a miscible solvent in which the complex is less soluble. The gradual diffusion of the "poor" solvent into the "good" solvent reduces the solubility of the complex, leading to the formation of crystals at the interface.

-

Vapor Diffusion: A concentrated solution of the complex in a small vial is placed inside a larger sealed container that contains a more volatile solvent in which the complex is insoluble. The vapor of the volatile solvent slowly diffuses into the solution, causing the complex to crystallize.

X-ray Crystallographic Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected using a detector.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of metal-heptane-2,4-dione complexes.

Ligand-Metal Coordination

The following diagram illustrates the chelation of the heptane-2,4-dionate ligand to a central metal ion.

Conclusion

The crystal structures of metal-heptane-2,4-dione complexes are of significant interest for understanding their chemical and physical properties. While specific crystallographic data for this ligand are sparse in the public domain, a wealth of information from analogous metal-β-diketonate complexes provides a strong foundation for predicting their structural characteristics and for designing synthetic and analytical protocols. The methodologies outlined in this guide offer a comprehensive framework for researchers to synthesize, crystallize, and structurally characterize these important coordination compounds, thereby facilitating their further exploration for various scientific and industrial applications.

References

Heptane-2,4-dione: A Versatile Precursor in the Synthesis of Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptane-2,4-dione, a readily available β-dicarbonyl compound, serves as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of two carbonyl groups separated by a methylene unit, allows for its participation in a variety of classical and modern cyclization reactions. This technical guide provides a comprehensive overview of the utility of this compound in the construction of key heterocyclic systems, including pyrazoles, furans, pyridines, and dihydropyrimidines. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development, particularly in the field of medicinal chemistry and drug discovery where such scaffolds are of paramount importance.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis. These properties influence its reactivity, choice of reaction conditions, and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 7307-02-0 | [3] |

| Boiling Point | 174.05°C (estimate) | [4] |

| Density | 0.9805 (rough estimate) | [4] |

| Refractive Index | 1.4500 (estimate) | [4] |

| pKa | pK1: 8.43 (keto); 9.15 (enol) (25°C) | [4] |

| Synonyms | Butanoylacetone, Butyrylacetone | [2] |

Synthesis of Pyrazoles via the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The use of unsymmetrical β-diketones like this compound introduces the potential for the formation of two regioisomeric pyrazoles, making the control of regioselectivity a key consideration. The reaction typically proceeds under acidic or neutral conditions.

The reaction of this compound with hydrazine can theoretically yield two regioisomers: 3-propyl-5-methylpyrazole and 3-methyl-5-propylpyrazole. The regiochemical outcome is influenced by the steric and electronic nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions such as pH and solvent.[7]

Knorr Pyrazole Synthesis Pathway

Experimental Protocol: Synthesis of 3-Propyl-5-methylpyrazole

This protocol is a representative procedure for the Knorr pyrazole synthesis using this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired pyrazole derivative.

Synthesis of Furans via the Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely employed method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[7][8] Although this compound is a 1,3-dicarbonyl, it can be a precursor to the necessary 1,4-dicarbonyl intermediate under certain conditions, or derivatives of this compound can be used. More commonly, a related 1,4-dicarbonyl is used directly. The synthesis typically involves the acid-catalyzed cyclization and dehydration of the dicarbonyl compound.[8][9]

Paal-Knorr Furan Synthesis Pathway

Experimental Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis

Microwave irradiation has been shown to significantly accelerate the Paal-Knorr reaction, often leading to higher yields and shorter reaction times.[10] This protocol outlines a general procedure for the microwave-assisted synthesis of a furan derivative from a 1,4-dicarbonyl precursor derived from this compound.

Materials:

-

1,4-Dicarbonyl compound (derived from this compound)

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

High-boiling point solvent (e.g., N,N-dimethylformamide, DMF)

Procedure:

-

In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq) and a catalytic amount of p-TsOH in a minimal amount of a high-boiling point solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a predetermined temperature and time (e.g., 120-150 °C for 5-20 minutes).

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Pyridines via the Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2][10] While the classical Hantzsch synthesis uses two equivalents of a β-ketoester, modifications allow for the use of a β-diketone like this compound in combination with a β-ketoester. The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Hantzsch Pyridine Synthesis Workflow

Experimental Protocol: Hantzsch Synthesis of a Substituted Pyridine

This protocol describes a general procedure for the Hantzsch synthesis using this compound, an aldehyde, a β-ketoester, and ammonium acetate.

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde

-

Ethyl acetoacetate (or other β-ketoester)

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The dihydropyridine product may precipitate from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude dihydropyridine can be oxidized to the pyridine derivative using an oxidizing agent such as nitric acid, manganese dioxide, or by bubbling air through the reaction mixture in the presence of a catalyst.

-

Purify the final pyridine product by column chromatography or recrystallization.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea, respectively.[5][11] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of the resulting dihydropyrimidinone (DHPM) scaffold. This compound can serve as the β-dicarbonyl component in this versatile reaction.

Biginelli Reaction Workflow

Experimental Protocol: Solvent-Free Biginelli Reaction

Solvent-free reaction conditions are often employed for the Biginelli reaction to enhance efficiency and for environmental considerations.[1]

Materials:

-

This compound

-

Aromatic aldehyde

-

Urea or thiourea

-

A catalytic amount of an acid (e.g., p-TsOH, HCl, or a Lewis acid)

Procedure:

-

In a flask, thoroughly mix this compound (1.0 eq), the aldehyde (1.0 eq), urea or thiourea (1.5 eq), and the acid catalyst.

-

Heat the mixture at a specified temperature (e.g., 80-100 °C) with stirring.

-

The reaction mixture will typically solidify upon completion.

-

After cooling to room temperature, wash the solid with cold water to remove any unreacted urea/thiourea and the catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure dihydropyrimidinone or -thione.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, providing access to a diverse range of medicinally relevant heterocyclic scaffolds. The Knorr, Paal-Knorr, Hantzsch, and Biginelli reactions represent just a few of the powerful transformations in which this precursor can be employed. The ability to fine-tune reaction conditions, including the use of microwave assistance and solvent-free protocols, further enhances the utility of this compound in modern, efficient, and environmentally conscious synthetic strategies. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this readily accessible and reactive precursor in their synthetic endeavors.

References

- 1. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave Assisted Paal-Knorr Reaction. Three step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [usiena-air.unisi.it]

- 3. asianpubs.org [asianpubs.org]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Thermal stability and decomposition of Heptane-2,4-dione

An In-depth Technical Guide to the Thermal Stability and Decomposition of Heptane-2,4-dione

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of this compound is limited in publicly available literature. This guide is a comprehensive overview based on the established thermal behavior of analogous β-diketones, such as acetylacetone, and general principles of organic chemistry. The presented data and pathways are predictive and should be confirmed by experimental analysis.

Introduction

This compound (CAS 7307-02-0), a β-diketone, is a valuable intermediate in organic synthesis and is of interest in various industrial applications. Its thermal stability is a critical parameter for its handling, storage, and use in processes that involve elevated temperatures. Understanding its decomposition pathways is essential for predicting potential degradation products and ensuring process safety and product purity. This guide provides a detailed examination of the anticipated thermal behavior of this compound.

Keto-Enol Tautomerism: A Precursor to Thermal Behavior

Like other β-diketones, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, creating a pseudo-aromatic six-membered ring. This equilibrium is sensitive to the solvent environment, with nonpolar solvents favoring the enol form. The tautomeric equilibrium is a crucial factor influencing the molecule's reactivity and subsequent thermal decomposition pathways.

Caption: Keto-enol tautomerism of this compound.

Predicted Thermal Decomposition Pathways

The thermal decomposition of β-diketones can proceed through several pathways, largely dependent on the temperature and the presence of catalysts. For this compound, the following decomposition routes are anticipated:

C-C Bond Cleavage

At elevated temperatures, the primary decomposition pathway is expected to be the homolytic cleavage of the C-C bonds within the diketone backbone. This will likely generate a variety of radical species that can then undergo further reactions.

Decarbonylation

Similar to other ketones, decarbonylation is a plausible decomposition route, leading to the loss of carbon monoxide and the formation of smaller hydrocarbon fragments.

Rearrangement Reactions

Intramolecular rearrangement reactions, such as the McLafferty rearrangement, can occur if the alkyl chain is sufficiently long, leading to the formation of an enol and an alkene.

Caption: Predicted thermal decomposition pathways for this compound.

Quantitative Data

| Parameter | Predicted/Analogous Value | Method of Determination | Reference Compound |

| Decomposition Onset Temperature | 150 - 250 °C | Thermogravimetric Analysis (TGA) | Metal Acetylacetonates[1][2] |

| Major Decomposition Products (m/z) | 43, 57, 71, 85, 128 | Mass Spectrometry (MS) | Heptanone isomers[3] |

| Activation Energy (Ea) | 150 - 250 kJ/mol | Differential Scanning Calorimetry (DSC) | General β-diketones |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following protocols are recommended:

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

This technique provides quantitative information about the mass loss of a sample as a function of temperature, while the coupled MS identifies the evolved gaseous decomposition products.

-

Instrument: TGA instrument coupled to a mass spectrometer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

TGA Parameters:

-

Temperature Program: Heat from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50 mL/min to study pyrolysis, and air to study oxidative decomposition.

-

-

MS Parameters:

-

Mass Range: Scan from m/z 10 to 200.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Data Analysis: Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum decomposition rates. Correlate the mass loss steps with the MS data of the evolved gases.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

-

Instrument: Differential Scanning Calorimeter.

-

Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan.

-

DSC Parameters:

-

Temperature Program: Heat from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis: Identify endothermic or exothermic peaks corresponding to melting, boiling, or decomposition. The onset temperature of the decomposition peak provides an indication of the thermal stability.

Caption: Experimental workflow for thermal analysis of this compound.

Predicted Fragmentation Pattern from Mass Spectrometry

Based on the fragmentation patterns of similar ketones, the following table summarizes the likely major fragments of this compound that would be observed in a mass spectrometer.

| m/z | Proposed Fragment Ion | Structure |

| 128 | Molecular Ion [M]⁺ | [C₇H₁₂O₂]⁺ |

| 113 | [M - CH₃]⁺ | [C₆H₉O₂]⁺ |

| 99 | [M - C₂H₅]⁺ | [C₅H₇O₂]⁺ |

| 85 | [M - C₃H₇]⁺ or [CH₃CO-CH₂-CO]⁺ | [C₄H₅O₂]⁺ |

| 71 | [C₃H₇-CO]⁺ | [C₄H₇O]⁺ |

| 57 | [C₃H₇]⁺ | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Conclusion

While direct experimental data for this compound is scarce, a robust understanding of its thermal stability and decomposition can be formulated based on the well-documented behavior of other β-diketones. The proposed decomposition pathways, predicted quantitative data, and detailed experimental protocols in this guide provide a solid foundation for researchers and professionals working with this compound. It is strongly recommended that experimental verification of these predictions be conducted to ensure safe and efficient handling and application of this compound.

References

Methodological & Application

Heptane-2,4-dione: A High-Performance Chelating Agent for Selective Metal Extraction

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heptane-2,4-dione is a beta-diketone that functions as an effective chelating agent, forming stable complexes with a variety of metal ions. This property makes it a valuable tool in solvent extraction processes for the purification, separation, and concentration of metals. Its longer alkyl chain compared to the more common acetylacetone (2,4-pentanedione) imparts a greater hydrophobic character to its metal complexes, enhancing their solubility in organic solvents and potentially improving extraction efficiency. This document provides detailed application notes and protocols for the use of this compound in metal extraction, with a focus on providing a practical starting point for researchers.

Due to a lack of extensive published data specifically for this compound, the protocols and quantitative data presented here are largely based on studies of the structurally similar and well-researched chelating agent, acetylacetone. The principles of chelation and extraction are directly transferable, though optimal conditions such as pH and concentration may require some adjustment for this compound.

Principle of Chelation and Extraction

This compound exists in a tautomeric equilibrium between its keto and enol forms. The enol form can be deprotonated by a base to form the heptane-2,4-dionate anion. This anion acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. The resulting neutral metal complex is typically soluble in organic solvents, allowing for its extraction from an aqueous phase.[1][2]

The overall extraction process can be represented by the following equilibrium:

Mⁿ⁺(aq) + n(HL)(org) ⇌ MLn(org) + nH⁺(aq)

Where:

-

Mⁿ⁺ is the metal ion in the aqueous phase.

-

HL represents the this compound chelating agent in the organic phase.

-

MLn is the metal-chelate complex in the organic phase.

-

H⁺ is the hydrogen ion released into the aqueous phase.

The position of this equilibrium, and thus the extraction efficiency, is highly dependent on the pH of the aqueous phase.

Quantitative Data Summary

The following tables summarize key quantitative data for metal extraction using beta-diketones, primarily acetylacetone, which can be used as a starting point for experiments with this compound.

Table 1: Optimal pH for Metal Complex Formation with Acetylacetone

| Metal Ion | Optimal pH for Complex Formation | Reference |

| Fe(III) | 3.4 - 3.6 | [3][4] |

| Cr(III) | 3.7 | [3][4] |

| Cu(II) | 3.4 - 6.0 | [3][4][5] |

| Ni(II) | 8.8 | [5] |

| Zn(II) | 4.0 | [5] |

| Cd(II) | 9.5 - 10.5 | [6] |

Table 2: Stability Constants of Metal-Acetylacetonate Complexes

The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the chelating agent. Higher values indicate a more stable complex.

| Metal Ion | log K₁ | log K₂ | log K₃ | Solvent System | Reference |

| Cu(II) | - | - | - | Water-Dioxane | [3] |

| Cr(III) | - | - | - | Water-Dioxane | [3] |

| Fe(III) | - | - | - | Water-Dioxane | [3] |

Note: Specific log K values were not provided in a comparable format in the search results. However, the general stability order for transition metal complexes with beta-diketones is often cited as Fe(III) > Cr(III) > Cu(II).[3][4]

Table 3: Extraction Efficiency of Copper(II) with Different β-Diketones

This table provides a comparison of the extraction efficiency of Cu(II) using different beta-diketones, highlighting the potential for high efficiency with this class of compounds.

| β-Diketone | Maximum Extraction (%) | pH for 50% Extraction (pH₁/₂) | Reference |

| Acetylacetone | 50 | 10.75 | [7] |

| Benzoylacetone | - | 10.08 | [7] |

| Dibenzoylmethane | 99 | 9.85 | [7] |

Experimental Protocols

The following are generalized protocols for the solvent extraction of metal ions using this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: General Procedure for Metal Extraction

Objective: To extract a target metal ion from an aqueous solution into an organic solvent using this compound.

Materials:

-

Aqueous solution containing the target metal ion (e.g., 0.1 mM).[8]

-

This compound solution in a suitable organic solvent (e.g., 0.5 mM in chloroform, carbon tetrachloride, or heptane).[8][9]

-

Buffer solutions for pH adjustment (e.g., acetate, phosphate).[9]

-

Separatory funnels.

-

pH meter.

-

Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)).

Procedure:

-

Prepare the aqueous phase by dissolving the metal salt in deionized water to the desired concentration.

-

Adjust the pH of the aqueous phase to the optimal value for the target metal using the appropriate buffer solution (refer to Table 1 for guidance).[9]

-

In a separatory funnel, combine equal volumes of the pH-adjusted aqueous phase and the this compound organic phase.

-

Shake the funnel vigorously for a set period (e.g., 5-30 minutes) to allow for chelation and phase transfer to reach equilibrium.[9]

-

Allow the phases to separate completely.

-

Carefully drain the aqueous phase and the organic phase into separate containers.

-

Determine the concentration of the metal ion remaining in the aqueous phase and the concentration of the metal ion extracted into the organic phase using a suitable analytical technique.

-

Calculate the extraction efficiency (%) and the distribution ratio (D).

Calculations:

-

Extraction Efficiency (%): %E = ([M]initial_aq - [M]final_aq) / [M]initial_aq * 100

-

Distribution Ratio (D): D = [M]org / [M]aq

Where:

-

[M]initial_aq is the initial concentration of the metal in the aqueous phase.

-

[M]final_aq is the final concentration of the metal in the aqueous phase.

-

[M]org is the concentration of the metal in the organic phase.

-

[M]aq is the concentration of the metal in the aqueous phase at equilibrium.

-

Protocol 2: Synthesis of a Metal-Heptane-2,4-dionate Complex

Objective: To synthesize a solid metal-heptane-2,4-dionate complex. This can be useful for characterization or as a standard.

Materials:

-

This compound.

-

Methanol or Ethanol.[11]

-

A weak base (e.g., sodium acetate, ammonia solution).[11]

-

Deionized water.

-

Beakers, magnetic stirrer, and heating plate.

-

Filtration apparatus (e.g., Büchner funnel).

Procedure (Example for an M(acac)₃ complex): [10][11]

-

Dissolve the metal salt in water or a water/alcohol mixture.

-

In a separate flask, dissolve a stoichiometric amount of this compound in methanol or ethanol.

-

Slowly add the this compound solution to the stirring metal salt solution.

-

Slowly add a solution of the weak base (e.g., sodium acetate in water) to the reaction mixture to facilitate deprotonation of the beta-diketone and complex formation.

-

A precipitate of the metal complex should form. The mixture may be gently heated (e.g., to 80°C) to promote reaction completion.[11]

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid complex by vacuum filtration.

-

Wash the precipitate with cold deionized water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product in a desiccator or a vacuum oven.

Visualizations

Logical Relationship of the Extraction Process

Caption: Chelation and phase transfer of a metal ion.

Experimental Workflow for Metal Extraction

Caption: Workflow for solvent extraction of metals.

Conclusion

This compound is a promising chelating agent for the solvent extraction of a wide range of metal ions. Its enhanced hydrophobicity suggests potential advantages over more common beta-diketones. The provided protocols, based on the well-established chemistry of acetylacetone, offer a solid foundation for researchers to develop and optimize metal extraction procedures using this compound. Further experimental work is encouraged to establish a comprehensive dataset of its extraction capabilities for various metals under different conditions.

References

- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. jomardpublishing.com [jomardpublishing.com]

- 10. azom.com [azom.com]

- 11. thecreativechemist.org [thecreativechemist.org]

Application Notes and Protocols: Heptane-2,4-dione in the Synthesis of Metal-Organic Frameworks

Disclaimer: The following application notes and protocols are generalized based on the established use of analogous β-diketone compounds in the synthesis of metal-organic frameworks (MOFs). As of the current literature survey, specific examples and detailed experimental data for the use of heptane-2,4-dione in MOF synthesis are not available. These protocols, therefore, serve as a foundational guide for researchers and scientists interested in exploring its potential as a linker or modulator.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of organic linker and metal center dictates the resulting framework's topology, porosity, and functional properties, making them highly tunable for applications in gas storage, separation, catalysis, and drug delivery.

β-Diketones are versatile organic compounds known for their ability to form stable chelate complexes with a wide range of metal ions. While carboxylic acids are the most common linkers in MOF synthesis, the use of β-diketones offers an alternative coordination chemistry that can lead to novel framework structures and properties. This compound, a readily available β-diketone, presents an opportunity for the exploration of new MOF materials. It can potentially act as a monodentate, bidentate, or bridging ligand, influencing the dimensionality and stability of the resulting framework. This document provides a hypothetical framework for its use in MOF synthesis, drawing parallels from studies on other β-diketone-based coordination polymers.

Potential Roles of this compound in MOF Synthesis

This compound can be envisioned to play two primary roles in the synthesis of MOFs:

-